molecular formula C13H10F3NO2 B14773680 2-Hydroxy-3-methyl-5-(2-(trifluoromethoxy)phenyl)pyridine

2-Hydroxy-3-methyl-5-(2-(trifluoromethoxy)phenyl)pyridine

Cat. No.: B14773680
M. Wt: 269.22 g/mol
InChI Key: BWSKGROYOFGUGC-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methyl-5-(2-(trifluoromethoxy)phenyl)pyridine is a compound that features a pyridine ring substituted with a hydroxy group, a methyl group, and a trifluoromethoxyphenyl group. The trifluoromethoxy group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of a suitable pyridine derivative with a trifluoromethoxy-containing reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methyl-5-(2-(trifluoromethoxy)phenyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-Hydroxy-3-methyl-5-(2-(trifluoromethoxy)phenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methyl-5-(2-(trifluoromethoxy)phenyl)pyridine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and stability, leading to specific biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-methyl-5-(2-(trifluoromethoxy)phenyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C13H10F3NO2

Molecular Weight

269.22 g/mol

IUPAC Name

3-methyl-5-[2-(trifluoromethoxy)phenyl]-1H-pyridin-2-one

InChI

InChI=1S/C13H10F3NO2/c1-8-6-9(7-17-12(8)18)10-4-2-3-5-11(10)19-13(14,15)16/h2-7H,1H3,(H,17,18)

InChI Key

BWSKGROYOFGUGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CNC1=O)C2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

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